molecular formula C10H9NO2 B2698580 Methyl indole-4-carboxylate CAS No. 39830-66-5

Methyl indole-4-carboxylate

Cat. No. B2698580
Key on ui cas rn: 39830-66-5
M. Wt: 175.187
InChI Key: WEAXQUBYRSEBJD-UHFFFAOYSA-N
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Patent
US08629167B2

Procedure details

To a 100 mL round bottomed flask was added, indole-5-carboxylic acid (3.57 g, 22.2 mmol), powdered sodium hydrogen carbonate (5.95 g, 70.83 mmol), methyl iodide (5.95 mL, 95.6 mmol) and DMF (25 mL). The mixture was stirred for 72 h under an atmosphere of nitrogen, whereupon water (20 mL) and ethyl acetate (40 mL) was added. The phases were then partitioned and the aqueous phase extracted with ethyl acetate (40 mL). The combined organics were washed with aqueous sodium hydrogen carbonate, dried (sodium sulfate) and concentrated to furnish a white solid (3.88 g, 99%). 1H NMR (400 MHz, Acetone d6, δ in ppm) 10.61 (br s, 1H), 8.38 (s, 1H), 7.81 (dd, J=8.6 and 1.5 Hz), 7.51 (1 H, d, J=8.6 Hz), 7.46 (m, 1H), 6.65-6.63 (1H, m) and 3.87 (3H, s).
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
5.95 g
Type
reactant
Reaction Step Two
Quantity
5.95 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6](C(O)=O)=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[C:13](=[O:16])([O-])[OH:14].[Na+].CI.[CH3:20]N(C=O)C>C(OCC)(=O)C.O>[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([C:13]([O:14][CH3:20])=[O:16])[C:4]=2[CH:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
3.57 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C(=O)O
Step Two
Name
Quantity
5.95 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
5.95 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a 100 mL round bottomed flask was added
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The phases were then partitioned
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with ethyl acetate (40 mL)
WASH
Type
WASH
Details
The combined organics were washed with aqueous sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1C=CC=2C(=CC=CC12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.88 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08629167B2

Procedure details

To a 100 mL round bottomed flask was added, indole-5-carboxylic acid (3.57 g, 22.2 mmol), powdered sodium hydrogen carbonate (5.95 g, 70.83 mmol), methyl iodide (5.95 mL, 95.6 mmol) and DMF (25 mL). The mixture was stirred for 72 h under an atmosphere of nitrogen, whereupon water (20 mL) and ethyl acetate (40 mL) was added. The phases were then partitioned and the aqueous phase extracted with ethyl acetate (40 mL). The combined organics were washed with aqueous sodium hydrogen carbonate, dried (sodium sulfate) and concentrated to furnish a white solid (3.88 g, 99%). 1H NMR (400 MHz, Acetone d6, δ in ppm) 10.61 (br s, 1H), 8.38 (s, 1H), 7.81 (dd, J=8.6 and 1.5 Hz), 7.51 (1 H, d, J=8.6 Hz), 7.46 (m, 1H), 6.65-6.63 (1H, m) and 3.87 (3H, s).
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
5.95 g
Type
reactant
Reaction Step Two
Quantity
5.95 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6](C(O)=O)=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[C:13](=[O:16])([O-])[OH:14].[Na+].CI.[CH3:20]N(C=O)C>C(OCC)(=O)C.O>[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([C:13]([O:14][CH3:20])=[O:16])[C:4]=2[CH:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
3.57 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C(=O)O
Step Two
Name
Quantity
5.95 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
5.95 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a 100 mL round bottomed flask was added
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The phases were then partitioned
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with ethyl acetate (40 mL)
WASH
Type
WASH
Details
The combined organics were washed with aqueous sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1C=CC=2C(=CC=CC12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.88 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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